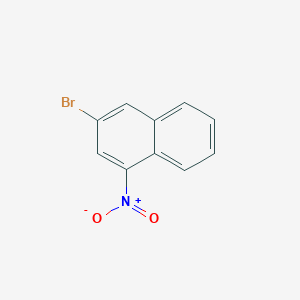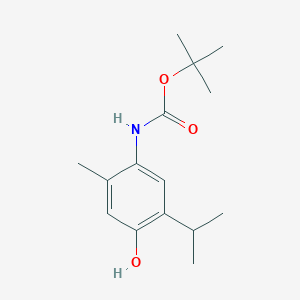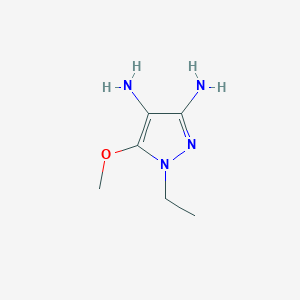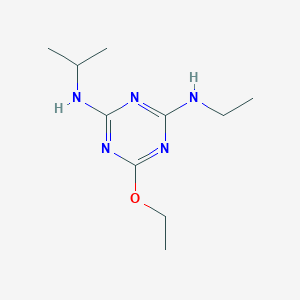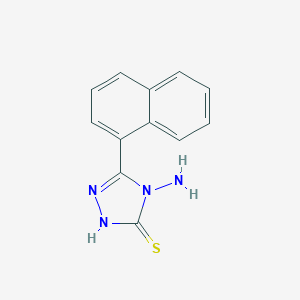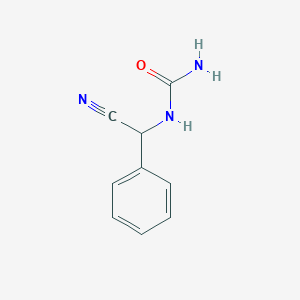
1-(Cyano(phenyl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyano(phenyl)methyl)urea is a derivative of urea, a compound widely known for its diverse applications in various fields such as agriculture, medicine, and chemical industries. This specific derivative is characterized by the presence of a cyanophenylmethyl group attached to the nitrogen atom of the urea molecule. The compound’s unique structure imparts distinct chemical and physical properties, making it valuable for specific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-substituted ureas, including 1-(Cyano(phenyl)methyl)urea, can be achieved through several methods. One common approach involves the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. For instance, the reaction of a primary amine with phosgene generates the desired isocyanate, which subsequently reacts with ammonia to form the N-substituted urea . Another method involves the use of potassium isocyanate in water, where the nucleophilic addition of amines occurs without the need for organic co-solvents .
Industrial Production Methods
Industrial production of N-substituted ureas often focuses on resource-efficient and environmentally friendly processes. One such method involves the use of phosgene substitutes like S,S-dimethyl dithiocarbonate (DMDTC) to yield N-alkylureas and N,N’-dialkylureas in water . This approach minimizes the environmental impact and enhances the safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Cyano(phenyl)methyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The cyanophenylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction pathway.
Major Products Formed
The major products formed from these reactions include various substituted ureas, oxidized derivatives, and reduced forms of the compound. These products have distinct properties and applications in different fields.
Scientific Research Applications
1-(Cyano(phenyl)methyl)urea has several scientific research applications:
Chemistry: The compound serves as a building block for synthesizing other complex molecules. It is used in the development of new materials and catalysts.
Biology: In biological research, the compound is used to study enzyme interactions and protein folding mechanisms.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(Cyano(phenyl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their structure and function. This interaction can lead to changes in cellular processes, such as protein synthesis and metabolic pathways . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(Cyano(phenyl)methyl)urea include other N-substituted ureas and thioureas. These compounds share a similar core structure but differ in the substituents attached to the nitrogen atom.
Uniqueness
This compound is unique due to the presence of the cyanophenylmethyl group, which imparts distinct chemical properties. This uniqueness makes it suitable for specific applications where other N-substituted ureas may not be as effective .
Conclusion
This compound is a versatile compound with diverse applications in chemistry, biology, medicine, and industry. Its unique structure and properties make it valuable for various scientific research and industrial processes. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in different fields.
Properties
CAS No. |
88169-89-5 |
|---|---|
Molecular Formula |
C9H9N3O |
Molecular Weight |
175.19 g/mol |
IUPAC Name |
[cyano(phenyl)methyl]urea |
InChI |
InChI=1S/C9H9N3O/c10-6-8(12-9(11)13)7-4-2-1-3-5-7/h1-5,8H,(H3,11,12,13) |
InChI Key |
KJVSTGRMABKZSS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C#N)NC(=O)N |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


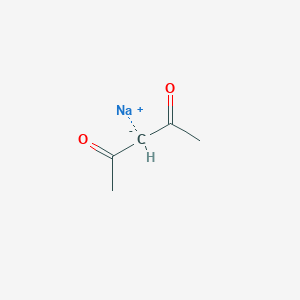

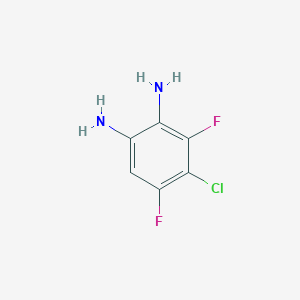

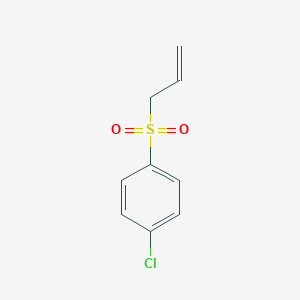
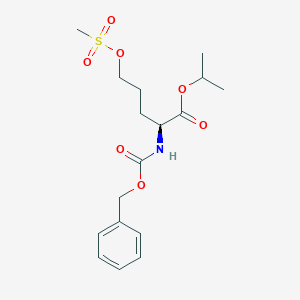
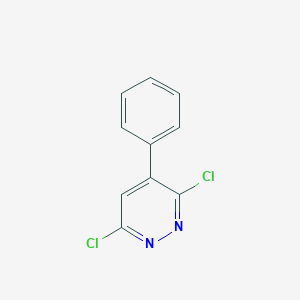
![2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B177256.png)
